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molecular formula C5H6BrNO B1499156 4-(Bromomethyl)-2-methyloxazole CAS No. 657389-99-6

4-(Bromomethyl)-2-methyloxazole

Cat. No. B1499156
M. Wt: 176.01 g/mol
InChI Key: DFHDMLPICLBQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003654B2

Procedure details

prepared by reaction of 4-bromomethyl-2-methyl-oxazole (prepared according to Pattenden G. et al, Org. & Biomolecular Chem., 2003, 1, 23, 4173-4208) with 2M ethylamine in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[N:4]=[C:5]([CH3:8])[O:6][CH:7]=1.[CH2:9]([NH2:11])[CH3:10]>C1COCC1>[CH2:9]([NH:11][CH2:2][C:3]1[N:4]=[C:5]([CH3:8])[O:6][CH:7]=1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1N=C(OC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NCC=1N=C(OC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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